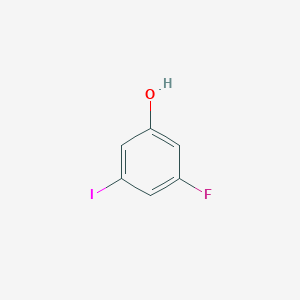

3-Fluoro-5-iodophenol

描述

Diazotization of 3-Fluoro-5-iodoaniline

The first step involves the conversion of the primary aromatic amine, 3-fluoro-5-iodoaniline, into a diazonium salt. This reaction is typically carried out in a cold aqueous acidic solution, using a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid or hydrochloric acid.

The general reaction is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Maintaining a low temperature (typically 0–5 °C) is crucial during this process to prevent the premature decomposition of the thermally unstable diazonium salt. orgsyn.org

Interactive Data Table: Reagents for Diazotization

| Role | Compound Name | Formula | Key Considerations |

| Starting Material | 3-Fluoro-5-iodoaniline | C₆H₅FIN | Precursor with correct substitution pattern. |

| Nitrite Source | Sodium Nitrite | NaNO₂ | Reacts with acid to form nitrous acid in situ. |

| Acid Catalyst | Sulfuric Acid | H₂SO₄ | Provides the acidic medium for the reaction. |

| Solvent | Water | H₂O | Typical solvent for this reaction. |

Hydrolysis of the Diazonium Salt

Once the 3-fluoro-5-iodobenzenediazonium salt is formed, the subsequent step is its conversion to the corresponding phenol (B47542). This is achieved through hydrolysis, which involves gently heating the aqueous solution of the diazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group and is replaced by a hydroxyl (-OH) group from the water, releasing nitrogen gas.

The general reaction is: Ar-N₂⁺X⁻ + H₂O → Ar-OH + N₂ + H⁺

This two-step sequence provides a controlled method for the synthesis of 3-Fluoro-5-iodophenol, leveraging the reliability of the Sandmeyer-type reaction pathway.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluoro-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZQPUORKLLIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939771-60-5 | |

| Record name | 3-fluoro-5-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Challenges and Advancements in Selective Halogenation of Phenols

Challenges in Selective Halogenation

The direct halogenation of phenols is often complicated by issues of selectivity and reactivity, stemming from the inherent nature of the phenol moiety.

Regioselectivity: The hydroxyl group is a powerful activating, ortho-, para-directing group. unizin.orglumenlearning.com This strong directing effect makes it difficult to achieve substitution at the meta-position. Furthermore, controlling the ratio of ortho to para substitution is a persistent challenge, often leading to mixtures of isomers that are difficult to separate. organicchemistrytutor.com

Polyhalogenation: The high reactivity of the phenol ring, conferred by the electron-donating hydroxyl group, frequently leads to over-reaction, resulting in the formation of di- or tri-halogenated products even when using stoichiometric amounts of the halogenating agent. organicchemistrytutor.com

Harsh Reagents and Conditions: Traditional halogenation methods often employ elemental halogens (e.g., Br₂, I₂) which are toxic and corrosive. google.com Achieving iodination, in particular, can be difficult as iodine is the least reactive halogen, sometimes requiring the use of oxidizing agents or strong Lewis acid catalysts that can lead to undesired side reactions or substrate decomposition. google.com

Advancements in Selective Halogenation

To overcome these challenges, significant research has focused on developing milder and more selective halogenation protocols. These advancements have largely centered on the design of novel catalytic systems and the use of alternative halogenating agents.

Catalytic Systems: The use of catalysts has enabled milder reaction conditions and improved regioselectivity. For instance, various catalytic approaches, including the use of ammonium (B1175870) salts, iron(III), and copper(II) nitrate, have been developed to facilitate halogenation with greater control. orgsyn.orgorganicchemistrytutor.comwou.edu These catalysts can activate less reactive halogenating agents or steer the substitution to a specific position through transient interactions with the phenol substrate.

Milder Halogenating Agents: N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), have emerged as popular alternatives to elemental halogens. wou.edu They are solid, easier to handle, and their reactivity can be modulated by the choice of catalyst and reaction conditions, allowing for more selective mono-halogenation.

Control of Reaction Parameters: Researchers have found that selectivity can be influenced by carefully controlling reaction conditions. The choice of solvent, such as methanol (B129727) or hexafluoroisopropanol, the reaction temperature, and the use of additives like para-toluenesulfonic acid (p-TsOH) can significantly impact the outcome, favoring the formation of a specific isomer. orgsyn.orglumenlearning.com

Novel Reagent Development: The development of advanced iodinating reagents, such as hypervalent iodine compounds or s-triazine-based reagents, offers high reactivity and selectivity under mild conditions. nih.gov These reagents provide activated iodine species that can effectively functionalize even less reactive aromatic rings.

Alternative Methodologies: Modern techniques such as electrochemical and photochemical halogenation are being explored as greener and more controlled alternatives. unizin.org These methods can generate the reactive halogen species in situ, avoiding the handling of hazardous reagents and often providing high selectivity.

Interactive Data Table: Comparison of Phenol Halogenation Methods

| Method | Halogen Source | Conditions | Advantages | Disadvantages |

| Direct Halogenation | Elemental Halogens (Br₂, I₂) | Often requires catalyst or harsh conditions | Inexpensive | Low selectivity, polyhalogenation, hazardous reagents |

| N-Halosuccinimides | NBS, NIS, NCS | Mild, often with catalyst (e.g., p-TsOH, FeCl₃) | Milder, better selectivity, easier to handle | Can require catalysts, may still produce mixtures |

| Hypervalent Iodine | IBX, BTI | Mild, often room temperature | High regioselectivity, mild conditions | Reagent cost and atom economy |

| Electrochemical | Halide Salts (e.g., NaBr, NaI) | Electric current, catalyst (e.g., Cr-based) | Green, controlled, avoids bulk reagents | Requires specialized equipment |

Chemical Reactivity and Transformation Studies of 3 Fluoro 5 Iodophenol

Electrophilic Aromatic Substitution Dynamics

The orientation of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions of 3-fluoro-5-iodophenol is dictated by the combined directing effects of the hydroxyl, fluoro, and iodo substituents. The hydroxyl group is a powerful activating group and directs electrophiles to the ortho and para positions. vanderbilt.edu The fluorine and iodine atoms are deactivating but also ortho-, para-directing. libretexts.org

In the case of this compound, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The C5 position is occupied by the iodine atom. The C3 position is occupied by the fluorine atom. The directing effects of the substituents are therefore cooperative in directing electrophiles to the C2, C4, and C6 positions.

The regioselectivity of EAS reactions on this compound is expected to favor substitution at the C2, C4, and C6 positions due to the strong activating and directing effect of the hydroxyl group. The table below illustrates potential outcomes for common EAS reactions.

| Reaction | Electrophile | Catalyst/Reagents | Predicted Major Products |

| Bromination | Br₂ | FeBr₃ | 2-Bromo-3-fluoro-5-iodophenol, 4-Bromo-3-fluoro-5-iodophenol, 6-Bromo-3-fluoro-5-iodophenol |

| Nitration | HNO₃ | H₂SO₄ | 3-Fluoro-5-iodo-2-nitrophenol, 3-Fluoro-5-iodo-4-nitrophenol, 3-Fluoro-5-iodo-6-nitrophenol |

| Sulfonation | SO₃ | H₂SO₄ | 2-Fluoro-4-iodo-6-hydroxybenzenesulfonic acid, 4-Fluoro-2-iodo-6-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | 2-Acyl-3-fluoro-5-iodophenol, 4-Acyl-3-fluoro-5-iodophenol, 6-Acyl-3-fluoro-5-iodophenol |

This table presents predicted products based on established principles of electrophilic aromatic substitution. Experimental verification would be required to confirm these outcomes.

Nucleophilic Substitution Reactions and Regioselectivity

Nucleophilic aromatic substitution (SNA) on aryl halides typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.com The this compound molecule lacks such strong activating groups. The fluorine and iodine atoms are electron-withdrawing by induction but are not as effective at stabilizing the negative charge of the Meisenheimer intermediate as a nitro group would be.

Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. Forcing conditions, such as high temperatures and pressures, might lead to some reaction, but selectivity could be poor. The iodine atom would be the expected leaving group over the fluorine atom due to the weaker carbon-iodine bond compared to the carbon-fluorine bond.

Metal-Mediated Reactions

Catalytic hydrogenation of this compound can proceed via two main pathways: hydrodehalogenation (the hydrogenolysis of the carbon-halogen bonds) and hydrogenation of the aromatic ring. The relative rates of these processes depend on the catalyst and reaction conditions. thieme-connect.de

The carbon-iodine bond is significantly weaker than the carbon-fluorine bond and is therefore more susceptible to hydrogenolysis. It is expected that selective removal of the iodine atom can be achieved using catalysts like palladium on carbon (Pd/C) under mild conditions. organic-chemistry.org The reduction of the carbon-fluorine bond would require more forcing conditions.

Hydrogenation of the phenol (B47542) ring to form a fluorinated iodocyclohexanol is also possible, typically requiring rhodium or ruthenium catalysts and higher pressures. google.com

The following table outlines potential catalytic hydrogenation products of this compound.

| Catalyst | Reagents | Conditions | Potential Major Product |

| Pd/C | H₂ | Room temperature, atmospheric pressure | 3-Fluorophenol (B1196323) |

| Pd/C | H₂ | High temperature, high pressure | 3-Fluorocyclohexanol |

| Rh/C or Ru/C | H₂ | High pressure | 3-Fluoro-5-iodocyclohexanol |

This table illustrates potential outcomes based on the known reactivity of similar compounds. The selectivity and yield would be highly dependent on the specific reaction conditions.

The presence of an iodine atom makes this compound an excellent substrate for a variety of organometallic cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to low-valent transition metal catalysts, such as palladium(0) and nickel(0). wikipedia.org This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most important transformations is the Suzuki-Miyaura coupling, where the aryl iodide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of biaryl compounds.

Other notable organometallic transformations for which this compound would be a suitable substrate include the Heck reaction, Sonogashira coupling, Stille coupling, and Buchwald-Hartwig amination.

The table below provides examples of potential organometallic transformations of this compound.

| Reaction | Coupling Partner | Catalyst | Base | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Fluoro-5-arylphenol |

| Heck Reaction | Alkene | Pd(OAc)₂ | Et₃N | 3-Fluoro-5-alkenylphenol |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI | Et₃N | 3-Fluoro-5-alkynylphenol |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand | NaOt-Bu | 3-Fluoro-5-aminophenol derivative |

This table showcases potential applications of this compound in common cross-coupling reactions based on the established reactivity of aryl iodides.

Oxidation and Reduction Processes

The phenolic hydroxyl group is susceptible to oxidation. Treatment of this compound with strong oxidizing agents can lead to the formation of quinone-like structures or polymeric materials. The use of milder, more selective oxidizing agents, such as hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA), can lead to more controlled transformations. wikipedia.org The oxidation of phenols with hypervalent iodine reagents can yield quinones or iodonium (B1229267) ylides, depending on the substitution pattern of the phenol. wikipedia.org

Reduction of the aryl iodide moiety can be achieved through various methods besides catalytic hydrogenation. These include transition-metal-free reductions using radical pathways. acs.org

Photoreactivity and Degradation Mechanisms

The photochemical behavior of halophenols in aqueous solutions has been studied, and it is known that the primary photochemical process is often the heterolytic cleavage of the carbon-halogen bond. nih.gov The position of the halogen on the aromatic ring can significantly influence the degradation pathway. nih.gov

For this compound, irradiation with UV light would likely lead to the cleavage of the carbon-iodine bond, which is weaker than the carbon-fluorine bond. This could generate a phenyl radical, which could then abstract a hydrogen atom from the solvent or participate in other radical reactions. The presence of the fluorine atom and the hydroxyl group will influence the electronic properties of the molecule and thus its photoreactivity. The degradation mechanism may also involve the formation of other reactive species, such as hydroxyl radicals, which can further react with the parent molecule or its degradation products.

Derivatization Chemistry for Advanced Applications

The strategic modification of the hydroxyl moiety of this compound is a key step in the synthesis of more complex molecules. The reactivity of this functional group allows for the introduction of a wide array of other functionalities, thereby altering the physicochemical properties and biological activity of the parent compound.

The phenolic hydroxyl group of this compound readily undergoes esterification and etherification. These reactions are fundamental in organic synthesis for the protection of the hydroxyl group or for the introduction of specific functionalities to create more complex molecular architectures.

Esterification typically proceeds via the reaction of the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. The resulting esters are valuable intermediates in organic synthesis. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 3-fluoro-5-iodophenyl acetate.

Etherification , commonly achieved through the Williamson ether synthesis, involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. The choice of base and solvent is crucial for the success of this SN2 reaction. For example, reacting this compound with sodium hydride to form the sodium phenoxide, followed by treatment with an alkyl halide like methyl iodide, would produce 1-fluoro-3-iodo-5-methoxybenzene. The reactivity of the hydroxyl group in fluorinated phenols makes these transformations efficient.

| Reaction Type | Reactant | Reagent | Product | General Conditions |

|---|---|---|---|---|

| Esterification | This compound | Acetyl Chloride | 3-Fluoro-5-iodophenyl acetate | Base (e.g., Pyridine), Room Temperature |

| Etherification (Williamson) | This compound | 1. Sodium Hydride 2. Methyl Iodide | 1-Fluoro-3-iodo-5-methoxybenzene | Anhydrous solvent (e.g., THF), Room Temperature |

The hydroxyl group of this compound can be converted into other functional groups, such as carbamates, which are considered amide derivatives. Carbamates are significant in medicinal chemistry and materials science. The synthesis of carbamates from phenols can be achieved by reacting the phenol with an isocyanate or by a multi-step process involving the formation of a chloroformate followed by reaction with an amine.

For instance, the reaction of this compound with an isocyanate, such as phenyl isocyanate, in the presence of a suitable catalyst, would yield the corresponding phenylcarbamate derivative. A related approach has been demonstrated in the synthesis of O-aryl carbamates, where an O-halophenyl N,N-diethyl carbamate (B1207046) is used as a precursor for further transformations. mdpi.com This highlights the utility of carbamate-functionalized halophenols as synthetic intermediates. mdpi.com

| Derivative Type | Reactant | Reagent | Product | General Conditions |

|---|---|---|---|---|

| Carbamate (Amide Derivative) | This compound | Phenyl Isocyanate | 3-Fluoro-5-iodophenyl phenylcarbamate | Catalyst (e.g., triethylamine), Inert Solvent |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the phenolic hydroxyl group. Silylation is a common and effective method for this purpose. Silyl (B83357) ethers are formed by reacting the phenol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.

The resulting silyl ether is generally stable under a variety of reaction conditions but can be easily cleaved when desired, typically by treatment with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). This orthogonality makes silyl ethers excellent protecting groups in complex synthetic sequences. The protection of this compound as its TBDMS ether would allow for selective reactions at other positions of the molecule, such as the carbon-iodine bond, without interference from the acidic phenolic proton.

| Reaction | Reactant | Reagent | Product | General Conditions |

|---|---|---|---|---|

| Protection (Silylation) | This compound | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | tert-Butyldimethyl((3-fluoro-5-iodophenyl)oxy)silane | Anhydrous solvent (e.g., DMF), Room Temperature |

| Deprotection | tert-Butyldimethyl((3-fluoro-5-iodophenyl)oxy)silane | Tetrabutylammonium fluoride (TBAF) | This compound | Solvent (e.g., THF), Room Temperature |

Advanced Spectroscopic and Computational Characterization of 3 Fluoro 5 Iodophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 3-Fluoro-5-iodophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.org Its chemical shift is highly sensitive to the electronic environment, offering valuable structural information. nih.gov

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is influenced by the electron-donating hydroxyl group and the electron-withdrawing, yet polarizable, iodine atom. The wide chemical shift range of ¹⁹F NMR, typically spanning over 800 ppm, minimizes the likelihood of signal overlap, ensuring clear analysis. wikipedia.orgazom.com The signal for the fluorine in an aromatic system like this would be expected to appear as a multiplet due to spin-spin coupling with the neighboring aromatic protons (H-2, H-4, and H-6). The magnitude of these coupling constants (J-coupling) provides through-bond connectivity information. huji.ac.ilthermofisher.com

Table 1: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| Chemical Shift (δ) | -100 to -130 ppm | Range typical for aryl fluorides, influenced by -OH and -I substituents. |

| Multiplicity | Triplet of doublets (td) | Expected coupling to ortho protons (H-2, H-4) and meta proton (H-6). |

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques that provide information on the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the hydroxyl proton. Due to the substitution pattern, the aromatic protons are chemically non-equivalent and should appear as distinct multiplets. Their chemical shifts are influenced by the inductive and resonance effects of the fluorine, iodine, and hydroxyl substituents. orgchemboulder.comlibretexts.org The hydroxyl proton signal is often broad and its chemical shift can be dependent on concentration and solvent. msu.edu

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbon atoms, as the molecule lacks symmetry. The chemical shifts are influenced by the attached substituents. libretexts.orgdocbrown.info The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons at the ortho (C-2, C-4) and meta (C-6) positions will show smaller two-bond and three-bond C-F couplings, respectively. The carbon attached to iodine (C-5) may show a broadened signal or a lower intensity due to the "heavy atom effect." msu.edu The carbon bearing the hydroxyl group (C-1) will be shifted downfield. youtube.comoregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Multiplicity (¹³C) |

|---|---|---|---|

| C1-OH | 5.0-6.0 (broad s) | 155-160 | Singlet or small multiplet (from H) |

| C2-H | 6.8-7.0 | 110-115 | Doublet (²JCF) |

| C3-F | - | 160-165 | Doublet (¹JCF) |

| C4-H | 7.0-7.2 | 120-125 | Doublet (²JCF) |

| C5-I | - | 90-95 | Singlet |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For this compound, cross-peaks would be expected between H-2 and H-6, and between H-4 and its neighbors, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the signals for H-2, H-4, and H-6 to C-2, C-4, and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons (C-1, C-3, C-5). For instance, the hydroxyl proton could show a correlation to C-1 and C-2, while H-2 would show correlations to C-1, C-3, C-4, and C-6, thereby confirming the entire substitution pattern of the aromatic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₆H₄FIO), the molecular weight is 237.94 g/mol . The high-resolution mass spectrum would show a distinct molecular ion peak ([M]⁺) at m/z 238. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion.

Electron impact (EI) ionization would likely lead to characteristic fragmentation. libretexts.org Phenols typically show a strong molecular ion peak. docbrown.info Key fragmentation pathways for this compound would include:

Loss of Iodine: The C-I bond is the weakest, so a prominent fragment corresponding to the loss of an iodine radical ([M-I]⁺) at m/z 111 is expected.

Loss of CO: A common fragmentation for phenols is the loss of carbon monoxide from the molecular ion or subsequent fragments, leading to a peak at [M-CO]⁺ or [M-I-CO]⁺. docbrown.info

Loss of HF: Elimination of a neutral hydrogen fluoride (B91410) molecule is also a possible fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 238 | [C₆H₄FIO]⁺ | Molecular Ion (M⁺) |

| 111 | [C₆H₄FO]⁺ | Loss of Iodine radical (·I) |

| 93 | [C₅H₄F]⁺ | Loss of Iodine and Carbon Monoxide (CO) |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For a non-linear molecule like this compound, which consists of 12 atoms, there are 3N-6 = 3(12)-6 = 30 fundamental vibrational modes. libretexts.org These techniques are excellent for identifying functional groups.

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

Aromatic C-H Stretch: These typically appear as a group of weaker bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretch: Medium to strong intensity bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the IR spectrum around 1200-1260 cm⁻¹.

C-F Stretch: A strong absorption band in the IR spectrum between 1000 and 1300 cm⁻¹ is characteristic of the C-F stretching mode.

C-I Stretch: The C-I stretch occurs at lower frequencies, typically in the 500-600 cm⁻¹ range, and is often weak in the IR spectrum but may be stronger in the Raman spectrum.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-I bond, which may be weak in the IR spectrum. mdpi.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-O Stretch | 1200-1260 | Strong | Medium |

| C-F Stretch | 1000-1300 | Strong | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.govnih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. ubc.ca

This technique would unequivocally confirm the substitution pattern on the benzene ring. Furthermore, it would reveal the details of the intermolecular interactions that govern the crystal packing. Key interactions expected in the solid state of this compound include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can interact with the oxygen or fluorine atoms of neighboring molecules.

Halogen Bonding: The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electronegative atoms like oxygen or fluorine on adjacent molecules.

The crystallization process is the critical first step and often the most challenging. nih.gov Once a suitable crystal is obtained, diffraction data is collected and the structure is solved and refined to yield a detailed model of the molecule in the solid state.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for investigating the molecular properties and reactivity of this compound and its derivatives at the atomic level. These theoretical approaches complement experimental data, offering detailed insights into electronic structure, conformational dynamics, and potential biological activity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict a variety of chemical properties. For this compound, DFT studies, typically employing functionals like B3LYP with a suitable basis set such as 6-311G**, would provide a detailed understanding of its molecular geometry and electronic landscape. mdpi.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity. imist.ma A smaller gap generally indicates higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.comimist.ma For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the halogen atoms, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic attack. mdpi.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Lowered by electron-withdrawing F and I atoms | Indicates reduced ability to donate electrons |

| LUMO Energy | Lowered by electron-withdrawing F and I atoms | Indicates increased ability to accept electrons |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability and reactivity |

| Dipole Moment | Non-zero | Indicates a polar molecule |

| Molecular Electrostatic Potential (MEP) | Negative potential on O, F, I; Positive on OH hydrogen | Predicts sites for electrophilic and nucleophilic attack |

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of molecules over time. For this compound, MD simulations can reveal the preferred orientations of the hydroxyl group relative to the halogen substituents on the benzene ring. These simulations track the atomic motions based on a force field, providing insights into the molecule's conformational landscape.

The primary goal of a conformational analysis of this compound would be to identify the most stable conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule might interact with a biological target, as its conformation can significantly influence binding affinity. A principal component analysis of the simulation trajectory can help identify the dominant modes of motion and distinguish between different conformational sub-states. mpg.de The conformational isomerism of similar halohydrins has been successfully analyzed using theoretical methods, indicating that conformers with a gauche orientation can be prevalent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemical compounds based on their molecular structures. mdpi.com For this compound and its derivatives, QSAR studies would involve calculating a set of molecular descriptors and correlating them with a known biological activity, such as enzyme inhibition or toxicity. nih.govnih.gov

The development of a QSAR model typically follows these steps:

Data Set Preparation : A series of this compound derivatives with measured biological activities is compiled.

Descriptor Calculation : A wide range of descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, are calculated for each molecule. researchgate.net

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. toxicology.org

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, untested derivatives of this compound, thereby guiding the synthesis of more potent or less toxic compounds.

Table 2: Common QSAR Descriptors and Their Relevance

| Descriptor Type | Examples | Relevance to this compound |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Influence on reaction mechanisms and intermolecular interactions |

| Steric | Molecular weight, Molecular volume, Surface area | Impact on binding to biological targets |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects absorption, distribution, metabolism, and excretion (ADME) properties |

| Topological | Connectivity indices, Shape indices | Encodes information about molecular branching and shape |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the interactions between the HOMO of a nucleophile and the LUMO of an electrophile. taylorandfrancis.compku.edu.cn The energies and spatial distributions of these frontier orbitals are key determinants of chemical reactivity. youtube.comnih.gov

For this compound, an FMO analysis would involve examining the shapes and energies of its HOMO and LUMO. The HOMO, being the highest energy orbital containing electrons, indicates the molecule's ability to act as an electron donor (nucleophile). The LUMO, the lowest energy orbital without electrons, reflects its capacity to act as an electron acceptor (electrophile).

The presence of the electronegative fluorine and iodine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenol (B47542). A lower HOMO energy suggests that this compound is a weaker nucleophile than phenol. The distribution of the HOMO and LUMO across the molecule can predict the most likely sites for nucleophilic and electrophilic attack, respectively.

The hydroxyl group of this compound allows it to participate in hydrogen bonding, a particularly strong type of dipole-dipole interaction. libretexts.orgmasterorganicchemistry.com Intermolecular hydrogen bonds, where the hydroxyl hydrogen of one molecule interacts with the oxygen of a neighboring molecule, are expected to significantly influence its physical properties, such as its boiling point and solubility in polar solvents. youtube.com

Intramolecular hydrogen bonding, although less likely in this specific isomer due to the meta-positioning of the substituents, could be a factor in other derivatives. The presence and strength of hydrogen bonds can be investigated computationally by analyzing the molecular geometry and electron density distribution.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Synthetic Building Block in Pharmaceutical Intermediates

Pharmaceutical intermediates are chemical compounds that form the building blocks for the synthesis of active pharmaceutical ingredients (APIs). dapinpharma.com The utility of 3-fluoro-5-iodophenol as a synthetic building block stems from the distinct reactivity of its functional groups, which allows for sequential and controlled chemical modifications. vcu.edu

The iodine atom is particularly useful as it serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. For instance, the iodine atom facilitates reactions like the Suzuki-Miyaura and Sonogashira couplings, which are indispensable for constructing complex aromatic and heteroaromatic systems often found in drug molecules. nbinno.com

Furthermore, the phenolic hydroxyl group provides a reactive site for derivatization, such as etherification or esterification. nbinno.com This is a common strategy for creating diaryl ether structures, which are present in numerous biologically active molecules. researcher.lifejsynthchem.comresearchgate.net The synthesis of diaryl ether inhibitors of enzymes like Toxoplasma gondii enoyl reductase has been accomplished using substituted phenols as starting materials through methods like copper-promoted Chan-Lam coupling or nucleophilic aromatic substitution. nih.gov Patent literature also discloses processes for preparing complex pharmaceutical intermediates where a 3-fluoro-5-substituted phenol (B47542) is used to form a critical ether linkage in the final molecule. google.com The strategic placement of the fluorine atom relative to these reactive sites can influence the reaction outcomes and the properties of the resulting intermediates.

Structure-Activity Relationship (SAR) Studies of Phenol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For phenol derivatives, the nature and position of substituents on the aromatic ring dramatically affect their physicochemical properties and pharmacological effects. nih.gov

The incorporation of halogen atoms is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties. Fluorine and iodine substituents, as seen in this compound, exert distinct and often complementary effects on biological activity.

The fluorine atom , owing to its small size and high electronegativity, can significantly alter the electronic properties of the aromatic ring. This can influence the acidity (pKa) of the phenolic hydroxyl group, which in turn affects the compound's ionization state at physiological pH and its ability to interact with biological targets. nih.gov Fluorine substitution is also a common tactic to block metabolic oxidation at that position, thereby improving the metabolic stability and pharmacokinetic profile of a drug. nih.gov

The iodine atom , being larger and more polarizable, primarily increases the lipophilicity of a molecule. researchgate.net This can enhance membrane permeability and cellular uptake. Furthermore, iodine can participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules that can contribute to binding affinity and selectivity. Research on halogenated flavonoids has shown that antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli can increase progressively with the size of the halogen, in the order of fluorine to iodine. researchgate.netnih.gov This suggests that for some molecular scaffolds, the size and lipophilicity contributed by the iodine atom are crucial for potency. researchgate.netnih.gov

The table below summarizes the influence of fluorination on key physicochemical properties relevant to biological activity, based on a comparative study of phenol derivatives. nih.gov

| Property | Description | Impact of Fluorination |

| Acidity (pKa) | The tendency of the phenolic proton to dissociate. Affects ionization and receptor interaction. | Fluorine's electron-withdrawing nature generally increases acidity (lowers pKa), making the compound a stronger proton donor. nih.gov |

| Lipophilicity (logD) | The compound's distribution between an oily (lipid) and an aqueous phase. Affects solubility, absorption, and membrane permeability. | Halogenation generally increases lipophilicity. The effect is more pronounced with larger halogens like iodine. nih.govmdpi.com |

| Metabolic Stability | Resistance of the compound to being broken down by metabolic enzymes. | A strategically placed fluorine atom can block sites of metabolic oxidation, increasing the compound's half-life. nih.gov |

| Binding Interactions | Ability to form favorable interactions with a biological target (e.g., an enzyme or receptor). | Fluorine can alter electrostatic interactions, while iodine can participate in halogen bonding, potentially increasing binding affinity. |

This table is generated based on established principles in medicinal chemistry and findings from comparative studies of halogenated compounds.

The phenolic hydroxyl group is a critical functional group that often plays a pivotal role in a molecule's biological activity. It can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in protein targets like enzymes and receptors. nih.gov

Modification of this hydroxyl group, for example, through conversion to an ether or an ester, is a common SAR strategy with significant consequences:

Altered Binding: Masking the hydroxyl group removes its ability to form hydrogen bonds, which can either decrease or in some cases increase binding affinity, depending on the specific requirements of the binding site.

Improved Bioavailability: The hydroxyl group is a site for metabolic conjugation reactions, such as glucuronidation and sulfonation, which facilitate drug elimination. researchgate.net Converting it to an ether or other stable group can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. nih.gov

Prodrug Strategy: The hydroxyl group can be modified to create a prodrug, where the modifying group is cleaved in vivo to release the active phenolic compound. This can be used to improve absorption or target drug delivery.

Studies on natural phenols have demonstrated that chemical derivatization, such as esterification of a hydroxyl group, can significantly enhance biological activities like antioxidant capacity. nih.gov

Development of Biologically Active Compounds

The unique structural features of this compound make it an attractive starting material for the development of various therapeutic agents.

HIV Reverse Transcriptase (RT) Inhibitors: HIV RT is a crucial enzyme for viral replication, and its inhibition is a cornerstone of antiretroviral therapy. nih.govnih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function. mdpi.com Many potent NNRTIs possess complex heterocyclic or diaryl ether structures. The synthetic versatility of this compound makes it an ideal scaffold for building libraries of novel diaryl ether derivatives to be screened for NNRTI activity.

Neuraminidase Inhibitors: Neuraminidase is a key enzyme on the surface of the influenza virus that allows newly formed virus particles to be released from infected cells. mdpi.com Inhibiting this enzyme is an effective strategy for treating influenza. nih.gov While many established inhibitors are sialic acid analogues, research has explored a wide range of other chemical structures, including various polyphenolic compounds, for their ability to inhibit viral neuraminidases. nih.gov The synthesis of fluorinated sialic acid analogues has been shown to be a viable approach for creating potent inhibitors, highlighting the value of fluorinated building blocks in this field. nih.gov this compound can serve as a precursor for novel aromatic or heterocyclic compounds designed to interact with the neuraminidase active site.

Anticancer Agents: The development of novel anticancer agents is a major focus of pharmaceutical research. Certain classes of compounds, such as fluoroquinolones, have been investigated beyond their antimicrobial use for their potential as anticancer agents that target enzymes like topoisomerase II, which is vital for cell replication. nih.govmdpi.com The synthesis of novel fluoroquinolone derivatives and other complex heterocyclic systems with cytotoxic activity often relies on halogenated aromatic precursors. mdpi.comrsc.org Furthermore, some studies have explored fluorinated diaryliodonium salts, which can be synthesized from precursors like this compound, for their cytotoxic effects against cancer cell lines such as human lymphoma. beilstein-journals.org

Antimicrobial Agents: The rise of antibiotic resistance necessitates the development of new antimicrobial agents. As previously mentioned, studies on certain classes of halogenated flavonoids have shown a clear SAR where antibacterial potency increases with the size of the halogen substituent. researchgate.netnih.gov This finding suggests that incorporating an iodine atom, such as that in this compound, into suitable molecular scaffolds could be a promising strategy for developing potent new antibacterial agents. orientjchem.orgmdpi.com

The table below provides examples of compound classes where halogenated phenolic precursors are used to develop therapeutic agents.

| Compound Class | Therapeutic Target/Application | Role of Halogenated Phenol Precursor |

| Diaryl Ether Derivatives | Enzyme Inhibition (e.g., HIV RT, various kinases) | Provides one of the aromatic rings and the ether linkage. nih.gov |

| Novel Fluoroquinolones | Anticancer (Topoisomerase II), Antimicrobial (DNA Gyrase) | Used in the synthesis of the core quinolone structure. nih.govmdpi.com |

| Halogenated Flavonoids | Antimicrobial, Antioxidant | Forms the core phenolic structure where halogens enhance activity. researchgate.netmdpi.com |

| Diaryliodonium Salts | Anticancer (Cytotoxic Agents) | Serves as the iodinated aromatic precursor for salt formation. beilstein-journals.org |

This table summarizes potential applications based on established synthetic routes and biological activities of related compound classes.

Ligand Design for Receptor Binding Studies

The structural framework of this compound is particularly advantageous for the design of ligands intended for specific receptor binding. The iodine and fluorine atoms, along with the phenolic hydroxyl group, provide multiple points for chemical diversification, enabling the synthesis of a library of candidate molecules. A notable application is its use as a precursor in the synthesis of 8-azabicyclo[3.2.1]octane derivatives, which have been investigated as potent monoamine reuptake inhibitors. mdpi.com These inhibitors are crucial for developing treatments for neurological and psychiatric disorders such as depression and anxiety. mdpi.com

In this context, this compound is utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form a biphenyl (B1667301) core structure. mdpi.com This biphenyl moiety is a well-established structural motif in ligands that target monoamine transporters, including those for serotonin, dopamine, and norepinephrine. The fluorine atom can enhance binding affinity and modulate electronic properties, while the phenolic hydroxyl group can be etherified to introduce larger side chains that explore the binding pocket of the target receptor. The ability to systematically modify the structure originating from this compound allows for the fine-tuning of a ligand's affinity and selectivity for its biological target, a critical step in receptor binding studies.

Table 1: Role of Functional Groups in Ligand Design

| Functional Group | Position | Role in Ligand Design | Synthetic Reaction Example |

| Iodine | 5 | Serves as a leaving group for carbon-carbon bond formation, enabling the creation of larger, more complex scaffolds. | Suzuki Coupling |

| Fluorine | 3 | Modulates electronic properties, enhances metabolic stability, and can increase binding affinity to the target receptor. | N/A (Retained in final structure) |

| Hydroxyl | 1 | Acts as a handle for introducing diverse side chains through etherification or esterification to probe receptor binding pockets. | Williamson Ether Synthesis |

Probes for Biomedical Imaging and Diagnostic Applications

The presence of an iodine atom makes this compound an excellent precursor for the development of radiolabeled probes for biomedical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov These non-invasive diagnostic tools rely on the detection of gamma rays emitted by radionuclides incorporated into biologically active molecules.

The iodine atom in this compound can be readily substituted with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, or Iodine-131. nih.gov This process, known as radioiodination, allows for the creation of imaging agents that can trace biochemical pathways and visualize specific targets (e.g., receptors, enzymes, transporters) in vivo. For instance, derivatives of this compound could be designed to bind to specific receptors in the brain or to accumulate in tumor tissues. Once radiolabeled and administered, the distribution of the probe can be mapped, providing valuable diagnostic information about disease states. mdpi.comnih.gov The fluorine atom in the molecule is also significant, as Fluorine-18 is one of the most commonly used radionuclides in PET imaging. mdpi.com The dual halogenation of this precursor offers flexibility in the design of novel PET and SPECT probes.

Table 2: Potential Radionuclides for Labeling this compound Derivatives

| Isotope | Imaging Modality | Half-life | Key Characteristics |

| Iodine-123 (¹²³I) | SPECT | 13.2 hours | Good imaging characteristics with gamma emission. |

| Iodine-124 (¹²⁴I) | PET | 4.2 days | Longer half-life allows for imaging of slower biological processes. nih.govacs.org |

| Iodine-131 (¹³¹I) | SPECT/Therapy | 8.0 days | Emits both gamma rays for imaging and beta particles for therapeutic applications. |

| Fluorine-18 (¹⁸F) | PET | 109.8 minutes | Most common PET isotope, offering high-resolution images. |

Pharmacophore Development and Lead Optimization Strategies

In drug discovery, a pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. This compound serves as a foundational scaffold for building molecules that fit a specific pharmacophore model. For instance, in the development of monoamine reuptake inhibitors, the biphenyl ether structure derived from this precursor contributes key hydrophobic and aromatic features to the pharmacophore. mdpi.com

Furthermore, this compound is instrumental in lead optimization, the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. The distinct reactivity of the iodo and fluoro groups allows for selective and stepwise chemical modifications. The iodine atom can be replaced through various cross-coupling reactions to explore how different substituents impact biological activity. Concurrently, the metabolically stable fluorine atom can be retained to enhance the drug-like properties of the molecule. This strategic modification allows researchers to systematically conduct structure-activity relationship (SAR) studies, leading to the identification of an optimized drug candidate with superior therapeutic potential.

Drug Metabolism and Pharmacokinetic (DMPK) Considerations (Excluding Dosage)

The metabolic fate and pharmacokinetic profile of a drug candidate are critical determinants of its clinical success. The structural features derived from this compound can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

The incorporation of a fluorine atom is a well-known strategy in medicinal chemistry to improve metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. This can lead to a longer half-life and improved bioavailability of the drug.

For compounds intended to act on the central nervous system (CNS), such as the monoamine reuptake inhibitors derived from this compound, the ability to cross the blood-brain barrier (BBB) is paramount. mdpi.com The lipophilicity of the final molecule, which can be fine-tuned by modifying the scaffold provided by this compound, is a key factor governing BBB penetration. The metabolism of the biphenyl ether structures that can be synthesized from this precursor would likely involve hydroxylation of the aromatic rings, followed by conjugation reactions (e.g., glucuronidation) to facilitate excretion. Understanding these potential metabolic pathways is essential for predicting the compound's in vivo behavior and for designing molecules with an optimal pharmacokinetic profile.

Environmental and Biodegradation Research of Halogenated Phenols

Occurrence and Distribution in Environmental Matrices

Halogenated phenolic compounds enter the environment through several pathways. Industrial effluents from chemical, petroleum, and pharmaceutical manufacturing are significant sources. pjoes.com The use and subsequent degradation of pesticides, particularly phenoxyherbicides, also contribute to their presence in soil and water systems. pjoes.com Furthermore, natural processes, such as microbial synthesis, can produce certain chlorinated phenols. pjoes.com

These compounds have been detected in various environmental compartments. Concentrations of chlorophenols in river waters have been found to range from 2 to 2,000 µg/L, while levels in oceanic waters are lower, around 5-10 ng/L. pjoes.com They are also present in the atmosphere, with concentrations in urban areas reaching up to 1 µg/m³. pjoes.com Phenolic halogenated compounds, including brominated and chlorinated phenols like 2,4,6-tribromophenol (B41969) and pentachlorophenol (B1679276), have been identified in human blood plasma, indicating systemic exposure and bioaccumulation. nih.gov

While extensive data exists for chlorinated and brominated phenols, specific monitoring data for 3-Fluoro-5-iodophenol in environmental matrices is not widely available in the reviewed scientific literature. However, its sources can be inferred from the manufacturing and use of fluorinated and iodinated specialty chemicals. Its distribution would be governed by its physicochemical properties, such as water solubility and partitioning behavior between soil, water, and air. dcceew.gov.au

Table 1: Occurrence of Halogenated Phenols in Environmental Matrices| Environmental Matrix | Detected Halogenated Phenols | Typical Concentration Range | Primary Sources |

|---|---|---|---|

| Surface Water (Rivers) | Chlorophenols | 2 - 2,000 µg/L pjoes.com | Industrial and municipal wastewater, pesticide runoff pjoes.comresearchgate.net |

| Groundwater | Phenol (B47542), various phenolic compounds | Often higher than rivers taylorfrancis.com | Industrial discharge, decomposition of organic matter taylorfrancis.com |

| Atmosphere | Chlorinated phenols | 0.25 - 7.8 ng/m³ (up to 1 µg/m³ in urban areas) pjoes.com | Industrial emissions, volatilization from contaminated sites pjoes.com |

| Human Blood Plasma | Pentachlorophenol, 2,4,6-Tribromophenol, Hydroxylated PCBs | Not specified nih.gov | Environmental exposure, metabolism of pollutants nih.gov |

Degradation Mechanisms in Natural Systems

The environmental persistence of halogenated phenols is determined by their susceptibility to various degradation processes. ncert.nic.in The nature and position of the halogen substituents significantly influence the degradation pathway and rate.

Under aerobic conditions, microorganisms can degrade halogenated phenols, often initiating the process through hydroxylation of the aromatic ring. researchgate.net Certain bacterial strains, such as various Rhodococcus species, have demonstrated the ability to metabolize fluorophenols. researchgate.net The initial step is typically catalyzed by a phenol hydroxylase, which can lead to oxidative defluorination. researchgate.net The stability of the carbon-fluorine bond makes fluorinated compounds generally recalcitrant; however, microbial enzymes can activate the C-F bond, facilitating its cleavage. nih.govnih.gov Studies on fluorinated agrichemicals have shown that while many are polyfluorinated, biodegradation often begins at other functional groups on the molecule, which serves as a weak point for metabolic activation. nih.gov For a compound like this compound, aerobic degradation could theoretically proceed via initial attack on the aromatic ring, potentially leading to the removal of a halogen and subsequent ring cleavage.

In anaerobic environments, such as sediments and certain groundwater systems, reductive dehalogenation is a key degradation mechanism. researchgate.netresearchgate.net This process involves the removal of a halogen atom with the concurrent addition of electrons, a reaction that is energetically favorable for bacteria. nih.gov Studies with anaerobic microbial consortia have shown effective deiodination of iodinated phenols. researchgate.net For instance, a consortium enriched from sediments was capable of reductively deiodinating 2,4,6-triiodophenol (B146134) to 4-iodophenol, indicating a preference for the removal of ortho-substituted iodines. researchgate.net Bacteria from the genus Desulfitobacterium have been implicated in this process. researchgate.net Sulfate-reducing consortia have also been shown to degrade 4-bromophenol (B116583) and 4-iodophenol, but not 4-fluorophenol (B42351), suggesting that the type of halogen is a critical factor for these specific microbial communities. researchgate.netnih.gov For this compound, the carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making it the more likely target for initial anaerobic reductive dehalogenation.

Photodegradation, driven by sunlight, represents an important abiotic pathway for the transformation of halogenated phenols in surface waters and the upper layers of soil. UV irradiation can initiate the cleavage of carbon-halogen bonds, leading to the formation of less halogenated phenols or other transformation products. nih.gov Research on pentachlorophenol (PCP) and pentabromophenol (B1679275) (PBP) has demonstrated that a process involving UVB irradiation combined with titanium dioxide (TiO₂) photocatalysis can effectively transform these highly halogenated compounds. nih.gov This process can lead to significant dehalogenation, with the removal of up to 65% of chlorine from PCP and 70% of bromine from PBP under optimal conditions. nih.gov The initial degradation products can sometimes be more toxic than the parent compound, but further breakdown can lead to less toxic substances. nih.gov For this compound, photodegradation could lead to the cleavage of the C-I bond, forming 3-fluorophenol (B1196323) as an intermediate.

Metabolite Identification and Fate

The degradation of halogenated phenols results in the formation of various intermediate metabolites, the structures of which depend on the specific degradation pathway.

Under aerobic conditions , the hydroxylation of the aromatic ring is a common initial step, leading to the formation of halogenated catechols. pjoes.com Subsequent enzymatic reactions lead to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide and water. researchgate.net For fluorinated phenols, intermediates such as fluorinated catechols and 5-fluoromaleylacetate have been identified. researchgate.net

During anaerobic reductive dehalogenation , the primary metabolites are phenols with fewer halogen substituents. For example, 2,4,6-triiodophenol is metabolized to 4-iodophenol. researchgate.net The fate of these less-halogenated intermediates depends on the microbial consortium present; they may be further dehalogenated or degraded through other pathways like carboxylation. d-nb.info

Photodegradation can produce a complex mixture of by-products. The process often involves the formation of hydroxyl radicals that attack the aromatic ring, leading to hydroxylated and dehalogenated intermediates. nih.gov

Impact on Microbial Communities and Ecosystems

The introduction of halogenated phenols into an ecosystem can significantly alter the structure and function of native microbial communities. microbiologyresearch.org These compounds can be toxic to a wide range of microorganisms, inhibiting key ecological processes. However, their presence can also act as a selective pressure, favoring the growth of specialized microorganisms capable of using them as a source of carbon and energy. nih.gov

For example, sediments contaminated with halogenated compounds may show an enrichment of dehalogenating bacteria, such as Desulfitobacterium or other organisms involved in reductive dehalogenation. researchgate.net The degradation of a contaminant can be a community effort, where the metabolic products of one group of organisms serve as the substrate for another. Studies on other pollutants have shown that contaminants can influence the abundance of specific functional bacteria. nih.gov The long-term presence of a compound like this compound in soil or sediment could lead to the adaptation of the microbial community, potentially increasing its capacity to degrade the compound over time. nih.gov However, high concentrations could also lead to a reduction in microbial diversity and the inhibition of important ecosystem services like nutrient cycling.

Table 2: Microorganisms and Degradation of Halogenated Phenols| Microorganism/Consortium | Halogenated Substrate | Degradation Process | Key Findings |

|---|---|---|---|

| Rhodococcus species | Fluorophenols | Aerobic Biodegradation (Oxidative defluorination) researchgate.net | Catalyzes initial hydroxylation; shows regioselectivity. researchgate.net |

| Anaerobic microbial consortium | 2,4,6-Triiodophenol | Anaerobic Reductive Dehalogenation researchgate.net | Preferential removal of ortho-substituted iodines. researchgate.net |

| Desulfitobacterium species | Chlorophenols, Iodophenols | Anaerobic Reductive Dehalogenation researchgate.net | Implicated in the deiodination process. researchgate.net |

| Sulfate-reducing consortia | 4-Bromophenol, 4-Iodophenol | Anaerobic Biodegradation researchgate.netnih.gov | Degradation coupled to sulfate (B86663) reduction; 4-Fluorophenol was not degraded. researchgate.netnih.gov |

Bioremediation Strategies for Halogenated Phenol Contamination

The remediation of environments contaminated with halogenated phenols, such as this compound, presents a significant challenge due to the persistence and potential toxicity of these compounds. Bioremediation, which harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants, offers a promising and environmentally sustainable approach. While direct research on the bioremediation of this compound is not extensively documented in scientific literature, strategies can be inferred from studies on compounds with similar structures, such as iodophenols and fluorophenols.

The core of bioremediation for halogenated phenols lies in the microbial cleavage of the carbon-halogen bond, a process known as dehalogenation, followed by the breakdown of the aromatic ring. Microorganisms have evolved a variety of enzymatic mechanisms to achieve this under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Anaerobic Bioremediation

Under anaerobic conditions, the primary mechanism for the degradation of halogenated phenols is reductive dehalogenation. In this process, the halogenated compound serves as an electron acceptor, and the halogen substituent is removed and replaced with a hydrogen atom. This process is often the initial and critical step in the breakdown of highly halogenated phenols.

Research on anaerobic degradation of various halogenated phenols has identified microbial consortia capable of dehalogenation. For instance, sulfidogenic consortia enriched from estuarine sediments have demonstrated the ability to degrade 4-bromophenol and 4-iodophenol, with the stoichiometric release of the corresponding halide. nih.gov These consortia utilized the halogenated phenols as their sole source of carbon and energy, coupling their degradation to sulfate reduction. nih.gov However, the same study noted that 4-fluorophenol was not degraded by the consortium, suggesting that the type of halogen significantly influences microbial metabolism. nih.gov

The general pathway for anaerobic degradation of phenolic compounds involves initial transformation reactions that lead to central intermediates like benzoyl-CoA, which then undergo ring reduction and cleavage. d-nb.infonih.gov For halogenated phenols, dehalogenation is a crucial preliminary step to detoxification, making the compound more amenable to subsequent degradation.

Table 1: Examples of Microorganisms and Consortia in Anaerobic Dehalogenation of Halogenated Phenols

| Microorganism/Consortium | Halogenated Phenol Degraded | Key Findings |

| Sulfidogenic consortia | 4-chlorophenol, 4-bromophenol, 4-iodophenol | Degradation coupled to sulfate reduction; complete mineralization observed for 4-bromophenol. nih.gov |

| Anaerobic sewage sludge | o-chlorophenol, m-chlorophenol | Dechlorination was the initial step, followed by mineralization. nih.gov |

| Acidimicrobiaceae bacterium A6 | Per- and polyfluoroalkyl substances (PFAS) | Capable of defluorination under iron-reducing conditions. technologypublisher.com |

This table is illustrative and based on data for compounds structurally related to this compound, as direct data for this specific compound is limited.

Fungal Bioremediation

Fungi, particularly white-rot fungi, are also potent degraders of halogenated organic compounds. These fungi produce a suite of powerful, non-specific extracellular enzymes, including lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases. biorxiv.org These enzymes generate highly reactive free radicals that can attack a wide range of persistent pollutants, including halogenated phenols.

The non-specific nature of these fungal enzymes is a significant advantage, as they can initiate the degradation of complex mixtures of contaminants. Studies have shown that mixed cultures of white-rot fungi can be more effective than single strains in degrading chlorophenols. biorxiv.org Fungal systems can also involve cytochrome P450 monooxygenases in the initial stages of metabolism of some fluorinated compounds. nih.gov

Given the presence of two different halogens in this compound, a successful bioremediation strategy would likely require a microbial community with a diverse set of enzymes capable of both deiodination and defluorination, as well as subsequent aromatic ring cleavage. A sequential anaerobic-aerobic process could also be highly effective, where reductive dehalogenation in an anaerobic stage removes the iodine, followed by aerobic degradation of the resulting fluorophenol. frontiersin.org

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Synthesis

The synthesis of highly substituted phenols like 3-Fluoro-5-iodophenol is an area of active research, with a focus on moving beyond traditional multi-step procedures. Future efforts will likely concentrate on the development of novel catalytic systems that offer greater efficiency, selectivity, and functional group tolerance.

One promising avenue is the advancement of copper-catalyzed reactions . Copper catalysts are attractive due to their low cost and toxicity compared to precious metals like palladium. Research is ongoing to develop copper-catalyzed hydroxylation of aryl halides and arylboronic acids under milder conditions. acs.orghoustonmethodist.orgacs.orgrsc.org For a molecule like this compound, this could mean developing catalysts capable of selectively introducing the hydroxyl group onto a pre-halogenated benzene (B151609) ring in a single step.

Photocatalysis represents another significant frontier. rsc.orgrsc.org The use of light to drive chemical reactions can often be performed at ambient temperature and pressure, aligning with the principles of green chemistry. innoget.com Future work may involve designing photocatalytic systems, potentially using semiconductors or organic dyes, for the direct oxidation of specifically substituted benzenes to phenols. mdpi.comnih.gov Such methods could offer alternative, energy-efficient pathways to this compound and its derivatives.

The table below summarizes emerging catalytic strategies relevant to the synthesis of functionalized phenols.

| Catalytic Strategy | Key Advantages | Potential Application for this compound Synthesis |

| Copper Catalysis | Low cost, low toxicity, high functional group tolerance. nih.gov | Direct hydroxylation of fluoro-iodinated aryl halides or boronic acids. acs.org |

| Photocatalysis | Mild reaction conditions (ambient temperature/pressure), use of light as a renewable energy source. | One-pot oxidation of a di-halogenated benzene precursor. rsc.orgrsc.org |

Advanced Computational Modeling for Reactivity and SAR Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, future research will increasingly rely on advanced computational models to predict its reactivity and to guide the design of new functional molecules.

Predicting Reactivity: Density Functional Theory (DFT) and other quantum computational methods can be used to model the electronic structure of this compound. rjpn.org These models help in predicting the most likely sites for electrophilic or nucleophilic attack, understanding the influence of the fluorine and iodine atoms on the reactivity of the phenol (B47542) ring and hydroxyl group, and calculating reaction energetics. researchgate.netacs.org This predictive power can streamline the development of new synthetic routes by identifying the most promising reaction conditions before extensive laboratory work is undertaken. nih.gov

Structure-Activity Relationship (SAR) Prediction: In drug discovery, understanding the relationship between a molecule's structure and its biological activity is crucial. Quantitative Structure-Activity Relationship (QSAR) models are computational tools used for this purpose. nih.govnih.gov Future research will involve developing specific QSAR models for derivatives of this compound. By systematically modifying the parent structure and calculating various molecular descriptors, these models can predict the biological activity (e.g., enzyme inhibition, receptor binding) of new, unsynthesized compounds. researchgate.net This approach can accelerate the identification of promising drug candidates by prioritizing the synthesis of molecules with the highest predicted potency and most favorable properties.

Key areas for computational modeling are outlined below:

| Modeling Type | Objective | Impact on Research |

| Quantum Chemistry (e.g., DFT) | Predict electronic properties, reaction mechanisms, and spectroscopic data. | Optimizes synthetic routes and aids in structural characterization. |

| QSAR/SAR | Correlate chemical structure with biological activity. nih.gov | Prioritizes synthesis of high-potential derivatives for drug discovery. |

Integration with High-Throughput Screening for Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds against a biological target. researchgate.net this compound serves as a versatile scaffold for generating chemical libraries for HTS campaigns.

Future trends will see a tighter integration of synthetic chemistry utilizing building blocks like this compound with HTS platforms. The distinct reactivity of the iodine atom (ideal for cross-coupling reactions) and the hydroxyl group (for ether or ester formation) allows for the creation of diverse libraries of compounds from a single starting material. These libraries can then be screened to identify "hits"—compounds that show activity against a specific biological target, such as an enzyme or a receptor. h1.coacs.orgnih.gov

Enzymes, particularly kinases and proteases, are common targets in HTS campaigns. nih.gov Derivatives of halogenated phenols can be designed as potential inhibitors for these enzymes. The integration with HTS allows for a rapid feedback loop: screening results can quickly inform the next round of synthesis, guiding chemists to modify the this compound scaffold to improve potency and selectivity. frontiersin.org

Exploration of Sustainable Synthesis Practices

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. nih.govpfizer.com Future research on the synthesis of this compound and its derivatives will be heavily influenced by this trend.

Key areas of focus for sustainable synthesis include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO2. mdpi.com

Catalysis over Stoichiometric Reagents: Using catalytic amounts of reagents instead of stoichiometric ones to minimize waste. ispe.org This includes biocatalysis, which utilizes enzymes to perform chemical transformations.

Energy Efficiency: Developing synthetic methods that operate at lower temperatures and pressures, such as photochemical or microwave-assisted reactions, to reduce energy consumption. ispe.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Biocatalysis , in particular, offers a promising sustainable route. Halogenase enzymes, which are responsible for the biosynthesis of halogenated natural products, could potentially be engineered for the specific synthesis of compounds like this compound under mild, aqueous conditions. acs.orgresearchgate.netmanchester.ac.uk This approach avoids the use of harsh reagents often required in traditional halogenation chemistry.

Investigation of Biosynthesis and Natural Occurrence of Halogenated Phenols

Nature produces a vast array of over 5,000 halogenated organic compounds. nih.govlibretexts.orgresearchgate.net These natural products are biosynthesized by a variety of organisms, from bacteria and fungi to marine algae and sponges. libretexts.orgacs.org The enzymes responsible for these transformations, known as halogenases, are a subject of intense research. nih.gov

Future investigations will likely focus on discovering and characterizing new halogenating enzymes. nih.govnih.gov There are several classes of these enzymes, including:

Flavin-dependent (FAD) Halogenases: These enzymes typically catalyze the chlorination and bromination of electron-rich aromatic rings. nih.govmdpi.comacs.orgresearchgate.net While iodination and fluorination are not their typical functions, enzyme engineering could potentially broaden their capabilities. acs.org

Heme-dependent and Vanadium-dependent Haloperoxidases: These enzymes use hydrogen peroxide to oxidize halides (Cl-, Br-, I-), which then halogenate substrates. nih.gov They are generally less selective than FAD-dependent halogenases. mdpi.com

Fluorinases: A very rare class of enzymes capable of forming a carbon-fluorine bond. acs.org